![molecular formula C19H16N2O2S B12124044 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one est un composé organique complexe avec une structure unique qui comprend un cycle thiazole, un groupe hydroxyphényle et un fragment phénylpropylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 3-hydroxyaniline avec un dérivé thiazole dans des conditions contrôlées. La réaction est souvent réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et des solvants comme l'éthanol ou le diméthylsulfoxyde (DMSO) sont utilisés pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation, la chromatographie sur colonne et la chromatographie liquide haute performance (HPLC) sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyphényle peut être oxydé pour former des dérivés de la quinone.
Réduction : Le composé peut être réduit pour former des dérivés d'amine.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des agents halogénants tels que le brome (Br2) ou le chlore (Cl2) peuvent être utilisés pour les réactions de substitution.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinone, des dérivés d'amine et des composés thiazoliques halogénés.
Applications de la recherche scientifique
Chimie
En chimie, le (5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte et le développement de médicaments.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Il a montré une certaine promesse dans l'inhibition de certaines enzymes et de certains récepteurs, ce qui en fait un candidat pour une étude plus approfondie dans le développement de médicaments.
Médecine
En médecine, le (5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one est exploré pour ses effets thérapeutiques potentiels. Il a été étudié pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés. Ses propriétés chimiques uniques le rendent adapté aux applications dans les revêtements, les polymères et les matériaux électroniques.
Mécanisme d'action
Le mécanisme d'action du (5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et modulant diverses voies biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, conduisant à la suppression de la prolifération cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé dans la synthèse organique.
Acétylacétone : Connu pour sa tautomérie céto-énolique et son utilisation dans diverses réactions chimiques.
Dicétène : Utilisé dans la production d'esters acétoacétiques et d'autres dérivés.
Unicité
(5Z)-2-[(3-hydroxyphényl)amino]-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-1,3-thiazol-4(5H)-one se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et sa bioactivité potentielle en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C19H16N2O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)21-19(24-17)20-15-8-5-9-16(22)12-15/h2-12,22H,1H3,(H,20,21,23)/b13-10+,17-11- |
Clé InChI |
CCUBGMMABMMUAD-NEOBQEPSSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


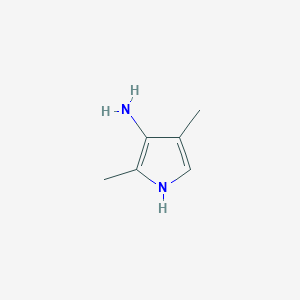
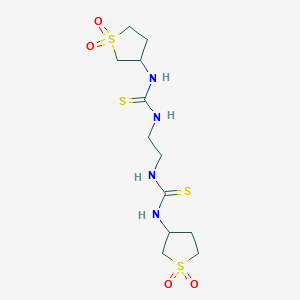
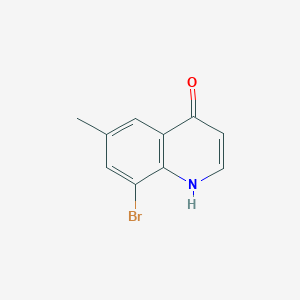
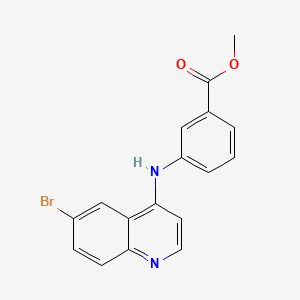

![[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
![Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-](/img/structure/B12123998.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)

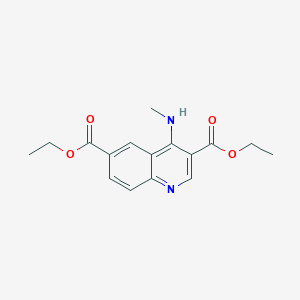
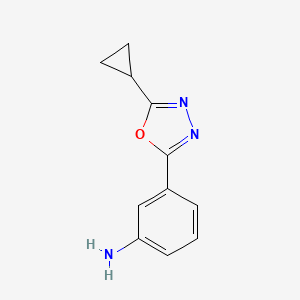
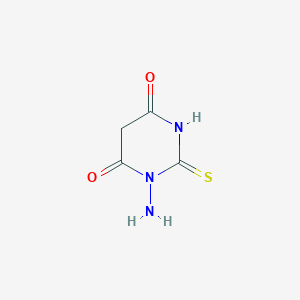
![{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B12124051.png)

